molecular formula C17H14N2O B12920551 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- CAS No. 80306-49-6

4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl-

Cat. No.: B12920551
CAS No.: 80306-49-6
M. Wt: 262.30 g/mol
InChI Key: YAEJSSBATRPNEG-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl-: is a heterocyclic compound that features a pyrimidinone core substituted with a 4-methylphenyl group at the 3-position and a phenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a three-component condensation reaction. The reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea. For this specific compound, the reaction would involve the use of 4-methylbenzaldehyde, ethyl acetoacetate, and urea under acidic conditions .

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as using a suitable catalyst and solvent. For example, the use of nano-cellulose/BF3/Fe3O4 as a Lewis acid catalyst in ethanol has been reported to yield high efficiency and short reaction times .

Chemical Reactions Analysis

Types of Reactions: 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidinone ring can be modified by introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.

    Substitution: Various nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidinone derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .

Medicine: In medicinal chemistry, 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- is explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Its derivatives have shown promise in preclinical studies .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes involved in inflammatory processes .

Comparison with Similar Compounds

    4(3H)-Quinazolinone: Similar in structure but with a different heterocyclic core.

    4(3H)-Isoxazolone: Another heterocyclic compound with different substituents.

    4(3H)-Thiazolinone: Contains a sulfur atom in the ring, offering different chemical properties.

Uniqueness: 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidinone core with phenyl and 4-methylphenyl groups makes it a versatile scaffold for drug design and material science .

Properties

CAS No.

80306-49-6

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

3-(4-methylphenyl)-2-phenylpyrimidin-4-one

InChI

InChI=1S/C17H14N2O/c1-13-7-9-15(10-8-13)19-16(20)11-12-18-17(19)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

YAEJSSBATRPNEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=CN=C2C3=CC=CC=C3

Origin of Product

United States

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